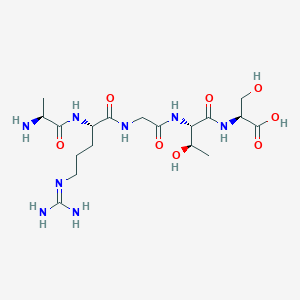
L-Alanyl-N~5~-(diaminomethylidene)-L-ornithylglycyl-L-threonyl-L-serine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
L-Alanyl-N~5~-(diaminomethylidene)-L-ornithylglycyl-L-threonyl-L-serine is a complex peptide compound Peptides are short chains of amino acids linked by peptide bonds This particular compound is composed of five amino acids: L-alanine, L-ornithine, glycine, L-threonine, and L-serine
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of L-Alanyl-N~5~-(diaminomethylidene)-L-ornithylglycyl-L-threonyl-L-serine typically involves solid-phase peptide synthesis (SPPS). This method allows for the sequential addition of amino acids to a growing peptide chain anchored to a solid resin. The process includes:
Activation of Amino Acids: Each amino acid is activated using reagents such as carbodiimides (e.g., DCC) or uronium salts (e.g., HBTU) to form reactive intermediates.
Coupling: The activated amino acids are coupled to the growing peptide chain on the resin.
Deprotection: Protecting groups on the amino acids are removed to allow for the next coupling step.
Cleavage: The completed peptide is cleaved from the resin using strong acids like trifluoroacetic acid (TFA).
Industrial Production Methods
Industrial production of this peptide may involve large-scale SPPS or recombinant DNA technology. In recombinant DNA technology, the gene encoding the peptide is inserted into a host organism (e.g., E. coli), which then produces the peptide through its natural protein synthesis machinery. The peptide is subsequently purified using techniques such as chromatography.
Chemical Reactions Analysis
Types of Reactions
L-Alanyl-N~5~-(diaminomethylidene)-L-ornithylglycyl-L-threonyl-L-serine can undergo various chemical reactions, including:
Oxidation: The threonine and serine residues can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can target the diaminomethylidene group, converting it to a simpler amine.
Substitution: Amino acid residues can be substituted with other functional groups to modify the peptide’s properties.
Common Reagents and Conditions
Oxidation: Reagents like hydrogen peroxide (H₂O₂) or potassium permanganate (KMnO₄) under mild conditions.
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄).
Substitution: Various nucleophiles or electrophiles depending on the desired modification.
Major Products
The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation of threonine may yield 2-oxo-threonine, while reduction of the diaminomethylidene group may produce an amine derivative.
Scientific Research Applications
L-Alanyl-N~5~-(diaminomethylidene)-L-ornithylglycyl-L-threonyl-L-serine has several applications in scientific research:
Chemistry: Used as a model compound to study peptide synthesis and modification techniques.
Biology: Investigated for its role in cellular processes and protein interactions.
Medicine: Potential therapeutic applications due to its bioactive properties.
Industry: Utilized in the development of peptide-based materials and pharmaceuticals.
Mechanism of Action
The mechanism of action of L-Alanyl-N~5~-(diaminomethylidene)-L-ornithylglycyl-L-threonyl-L-serine involves its interaction with specific molecular targets. The diaminomethylidene group can form hydrogen bonds and electrostatic interactions with proteins, influencing their structure and function. The peptide may also interact with cell membranes, affecting cellular signaling pathways.
Comparison with Similar Compounds
Similar Compounds
L-Leucyl-L-alanyl-N~5~-(diaminomethylidene)-L-ornithine: Similar structure but with leucine instead of glycine, threonine, and serine.
L-Alanyl-N~5~-(diaminomethylidene)-L-ornithyl-L-leucylglycine: Contains leucine and glycine, differing in the amino acid sequence.
Uniqueness
L-Alanyl-N~5~-(diaminomethylidene)-L-ornithylglycyl-L-threonyl-L-serine is unique due to its specific amino acid sequence, which imparts distinct chemical and biological properties. Its combination of amino acids allows for unique interactions with proteins and cellular components, making it valuable for various research applications.
Properties
CAS No. |
926652-53-1 |
|---|---|
Molecular Formula |
C18H34N8O8 |
Molecular Weight |
490.5 g/mol |
IUPAC Name |
(2S)-2-[[(2S,3R)-2-[[2-[[(2S)-2-[[(2S)-2-aminopropanoyl]amino]-5-(diaminomethylideneamino)pentanoyl]amino]acetyl]amino]-3-hydroxybutanoyl]amino]-3-hydroxypropanoic acid |
InChI |
InChI=1S/C18H34N8O8/c1-8(19)14(30)24-10(4-3-5-22-18(20)21)15(31)23-6-12(29)26-13(9(2)28)16(32)25-11(7-27)17(33)34/h8-11,13,27-28H,3-7,19H2,1-2H3,(H,23,31)(H,24,30)(H,25,32)(H,26,29)(H,33,34)(H4,20,21,22)/t8-,9+,10-,11-,13-/m0/s1 |
InChI Key |
NVVKFWIILMRBDU-FBUUZDRASA-N |
Isomeric SMILES |
C[C@H]([C@@H](C(=O)N[C@@H](CO)C(=O)O)NC(=O)CNC(=O)[C@H](CCCN=C(N)N)NC(=O)[C@H](C)N)O |
Canonical SMILES |
CC(C(C(=O)NC(CO)C(=O)O)NC(=O)CNC(=O)C(CCCN=C(N)N)NC(=O)C(C)N)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![Ethyl 7-butyl-6-(4-tert-butylbenzoyl)imino-11-methyl-2-oxo-1,7,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),4,9,11,13-pentaene-5-carboxylate](/img/structure/B14170317.png)
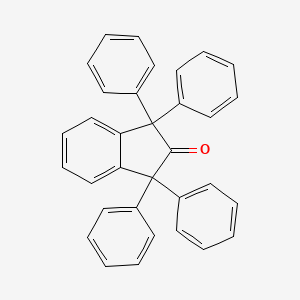
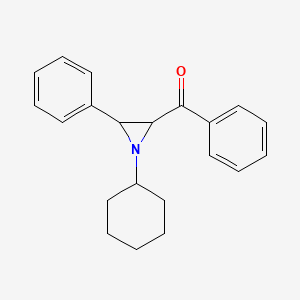
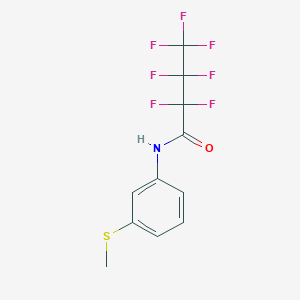
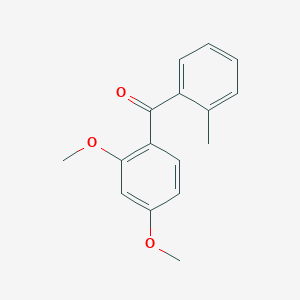

![Pyrrolo[3,4-c]pyrazole-5(1H)-carboxylic acid, 3-[(4-fluorobenzoyl)amino]-4,6-dihydro-6,6-dimethyl-, (1S)-2-(dimethylamino)-1-phenylethyl ester](/img/structure/B14170344.png)

![8-acetyl-6,6,9,13-tetramethyl-5,7-dioxapentacyclo[10.7.0.02,9.04,8.013,17]nonadec-16-en-15-one](/img/structure/B14170347.png)
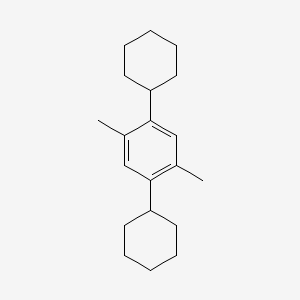

![3-Oxa-8-azatricyclo[4.2.1.0~2,4~]nonane](/img/structure/B14170379.png)

![2-(2,3-dioxo-2,3-dihydro-1H-indol-1-yl)-N-{1-(4-fluorophenyl)-2-[(4-methoxyphenyl)amino]-2-oxoethyl}-N-(4-methylbenzyl)acetamide](/img/structure/B14170384.png)
